Vorinostat-d5

Description

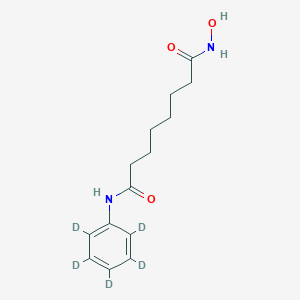

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vorinostat-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of Vorinostat-d5, its critical role as an internal standard in the bioanalysis of the histone deacetylase inhibitor Vorinostat, and the associated analytical methodologies.

Executive Summary

This compound is the deuterated analog of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. Its primary and critical application is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise determination of Vorinostat concentrations in complex biological matrices such as plasma and serum. The near-identical physicochemical properties of this compound to its non-deuterated counterpart ensure that it effectively accounts for variability during sample preparation and analysis, thereby enhancing the accuracy and reliability of pharmacokinetic and other quantitative studies essential for drug development. This guide provides a comprehensive overview of this compound, including its chemical properties, its application in validated bioanalytical protocols, and the molecular pathways influenced by its active analog, Vorinostat.

Introduction to this compound

This compound is a stable isotope-labeled version of Vorinostat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Vorinostat in its reactivity and chromatographic behavior but has a distinct molecular weight. This mass difference is the key to its utility in mass spectrometry-based quantification.

Primary Use: The principal application of this compound is as an internal standard in bioanalytical assays.[1][2] In such assays, a known quantity of this compound is added to biological samples at an early stage of processing. Because it behaves almost identically to the endogenous Vorinostat throughout extraction, chromatography, and ionization, the ratio of the signal from Vorinostat to that of this compound allows for highly accurate quantification, correcting for potential sample loss or variations in instrument response.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅D₅N₂O₃ |

| Molecular Weight | 269.35 g/mol |

| Synonyms | SAHA-d5, Suberoylanilide hydroxamic acid-d5 |

| Appearance | White Solid |

Bioanalytical Applications and Experimental Protocols

The quantification of Vorinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS is the preferred method for this purpose due to its high sensitivity and specificity. The use of a deuterated internal standard like this compound is considered the gold standard for such assays.[2]

Representative Experimental Protocol: Quantification of Vorinostat in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative amalgamation of methodologies described in the scientific literature.[2][3]

3.1.1 Materials and Reagents

-

Vorinostat analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3.1.2 Sample Preparation

-

Thaw plasma samples and calibration standards on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized during method development).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3 Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.1.4 Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 3.1.4.1 |

| Dwell Time | 100 ms per transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 3.1.4.1: MRM Transitions for Vorinostat and this compound

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Vorinostat | 265.2 | 232.1 |

| This compound | 270.2 | 237.1 |

3.1.5 Method Validation Parameters

A summary of typical validation parameters for a bioanalytical method for Vorinostat is presented below.[2][4]

| Parameter | Typical Range/Value |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

Mechanism of Action of Vorinostat and Affected Signaling Pathways

Vorinostat exerts its therapeutic effects by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Vorinostat's Impact on the AKT/mTOR Signaling Pathway

Vorinostat has been shown to dampen the AKT/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.

Caption: Vorinostat inhibits HDACs, leading to indirect downregulation of the pro-survival AKT/mTOR pathway.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Vorinostat in plasma samples using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

A Technical Guide to the Chemical Properties of Vorinostat-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Vorinostat-d5, a deuterated analog of the histone deacetylase (HDAC) inhibitor Vorinostat. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical and Physical Properties

This compound, also known as SAHA-d5, is a stable isotope-labeled version of Vorinostat (Suberoylanilide Hydroxamic Acid). The deuterium labeling makes it a suitable internal standard for quantification of Vorinostat in biological samples using mass spectrometry.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅D₅N₂O₃ | [] |

| Molecular Weight | 269.35 g/mol | [][3] |

| Appearance | White Solid | [][4] |

| Melting Point | 159-162°C | [] |

| Chemical Purity (by HPLC) | ≥95% - 98% | [][4] |

| Isotopic Purity (Isotopic Enrichment) | ≥98% - ≥99% deuterated forms (d₁-d₅) | [][4][5] |

| IUPAC Name | N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | [][3] |

| Synonyms | SAHA-d5, Suberoylanilide hydroxamic acid-d5 | [][3] |

| Storage Temperature | -20°C | [] |

Solubility

The solubility of this compound is a critical parameter for its use in various experimental settings.

| Solvent | Solubility | Source |

| Acetonitrile | Soluble / Slightly Soluble | [][5] |

| DMSO (Dimethyl Sulfoxide) | Soluble / Slightly Soluble | [][4][5] |

| Methanol | Soluble | [] |

The non-deuterated form, Vorinostat, has low aqueous solubility.[6]

Experimental Protocols

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[7]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., Acetonitrile, DMSO, Methanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation, followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).[7]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.[7]

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

References

- 1. veeprho.com [veeprho.com]

- 3. citeab.com [citeab.com]

- 4. Purchase [D5]-Vorinostat [nucleosyn.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Vorinostat-d5 as an Internal Standard: A Technical Guide to its Mechanism and Application in Quantitative Bioanalysis

Introduction

Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA) is a potent anti-cancer agent and the first histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Its mechanism revolves around the epigenetic modification of gene expression.[2] As with any therapeutic agent, its efficacy and safety are directly linked to its concentration in the body. Therefore, the accurate and precise quantification of Vorinostat in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This technical guide provides an in-depth exploration of the dual mechanisms of Vorinostat: its therapeutic action as an HDAC inhibitor and the analytical function of its deuterated analogue, Vorinostat-d5, as an internal standard in mass spectrometry-based bioanalysis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these core principles.

The Therapeutic Mechanism of Action of Vorinostat

Vorinostat's anti-neoplastic activity stems from its potent inhibition of histone deacetylase (HDAC) enzymes.[2][3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histone proteins.[4] This deacetylation leads to a more compact chromatin structure, repressing gene transcription. In many cancer cells, HDACs are overexpressed or improperly recruited, leading to the silencing of tumor suppressor genes.[4]

Vorinostat functions by binding to the zinc ion within the catalytic site of HDAC enzymes, effectively blocking their activity.[1][3] It is a broad-spectrum inhibitor, acting on Class I (HDAC1, 2, 3) and Class II (HDAC6) enzymes at nanomolar concentrations.[4][5] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, which has several downstream anti-cancer effects:[5]

-

Transcriptional Activation: The accumulation of acetylated histones results in a more relaxed, open chromatin structure, allowing for the transcription of previously silenced genes, including those involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis (programmed cell death).[2][6]

-

Cell Cycle Arrest: Vorinostat can induce cell cycle arrest, preventing cancer cells from proliferating.[3]

-

Induction of Apoptosis: The drug promotes apoptosis in a wide range of transformed cells, eliminating malignant cells.[5]

-

Inhibition of Angiogenesis: Vorinostat has been shown to down-regulate factors involved in the formation of new blood vessels, which are essential for tumor growth.[3]

The signaling pathway below illustrates the mechanism of action of Vorinostat.

The Principle of Isotope Dilution Mass Spectrometry with this compound

Quantitative analysis of drugs in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations that can affect accuracy and precision.[7] These variations can arise from:

-

Inconsistent sample recovery during extraction.

-

Variability in injection volume.

-

Matrix effects, where endogenous components of the sample co-elute and suppress or enhance the ionization of the analyte.[8]

To correct for these potential errors, a technique called isotope dilution mass spectrometry is employed, which uses a stable isotope-labeled internal standard (IS).[7] this compound is the deuterated form of Vorinostat, where five hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[9] This makes it the ideal IS for Vorinostat quantification for several key reasons:

-

Near-Identical Physicochemical Properties: this compound behaves almost identically to Vorinostat during sample preparation, chromatography, and ionization.[10][11] This means any loss of analyte during sample processing or any ionization suppression will affect the IS to the same degree.

-

Co-elution: The IS and the analyte elute from the liquid chromatography column at the same time.[10]

-

Mass Differentiation: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the IS due to the mass difference imparted by the deuterium atoms.[7]

By adding a known amount of this compound to every sample, calibrator, and quality control at the beginning of the workflow, quantification is based on the ratio of the analyte's response to the IS's response. This ratio remains constant even if absolute signal intensities fluctuate, thus ensuring accurate and reproducible results.[7]

The diagram below illustrates this core principle.

Physicochemical Properties

The key difference between Vorinostat and its deuterated internal standard is the molar mass, which allows for their distinct detection by a mass spectrometer.

| Property | Vorinostat | This compound |

| Chemical Formula | C₁₄H₂₀N₂O₃ | C₁₄H₁₅D₅N₂O₃ |

| Molar Mass ( g/mol ) | 264.32 | ~269.35 |

| Synonyms | SAHA, Suberoylanilide hydroxamic acid | SAHA-d5 |

Experimental Protocol: Quantification of Vorinostat in Human Plasma

The following is a representative protocol for the determination of Vorinostat in a biological matrix using LC-MS/MS with this compound as the internal standard. This protocol is a composite of established methodologies.[12][13][14]

Workflow Diagram

References

- 1. Vorinostat - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. longdom.org [longdom.org]

- 13. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Deuterium Labeling in Vorinostat-d5: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and applications of deuterium labeling in Vorinostat-d5. It delves into its primary role as an internal standard in bioanalytical assays, explores the theoretical potential for therapeutic applications based on the kinetic isotope effect, and details the signaling pathways influenced by Vorinostat.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium can lead to significant changes in a molecule's physicochemical properties, primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes where C-H bond cleavage is the rate-limiting step. Consequently, deuterium labeling is strategically employed to:

-

Enhance Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, improve its bioavailability, and lead to more consistent plasma concentrations.

-

Minimize Toxic Metabolites: If a specific metabolic pathway leads to the formation of toxic byproducts, deuterating the site of metabolism can redirect the metabolic process, thereby reducing toxicity.

-

Serve as Internal Standards: Deuterated analogs of a drug are ideal internal standards for quantitative bioanalysis using mass spectrometry (MS) due to their similar chemical properties and distinct mass.

Vorinostat: A Histone Deacetylase (HDAC) Inhibitor

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. This mechanism underlies its use as an anticancer agent, particularly in the treatment of cutaneous T-cell lymphoma (CTCL).

Primary Purpose of Deuterium Labeling in this compound: An Internal Standard

The predominant and well-documented application of this compound is as an internal standard for the accurate quantification of Vorinostat in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms on the phenyl ring of this compound give it a mass difference of 5 Da compared to the unlabeled drug, allowing for their distinct detection by the mass spectrometer while maintaining nearly identical chromatographic behavior and extraction efficiency.

Experimental Protocol: Quantification of Vorinostat in Human Plasma using this compound

The following is a representative experimental protocol for the quantification of Vorinostat in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Vorinostat and this compound reference standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

3.1.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (internal standard) in methanol.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Vorinostat: m/z 265.1 → 232.1this compound: m/z 270.1 → 237.1 |

| Collision Energy | Optimized for each transition |

Experimental Workflow

Figure 1: A typical experimental workflow for the quantification of Vorinostat in plasma using this compound as an internal standard.

Therapeutic Potential of Deuterium Labeling in Vorinostat: The Kinetic Isotope Effect

While the primary use of this compound is as an analytical standard, the principles of the kinetic isotope effect suggest a theoretical therapeutic benefit of deuterating Vorinostat. The metabolism of Vorinostat is primarily mediated by glucuronidation via UGT enzymes and hydrolysis. If the cleavage of a C-H bond is a rate-determining step in any of these metabolic pathways, replacing that hydrogen with deuterium could slow down the metabolism.

To date, there is a lack of publicly available, direct comparative studies quantifying the pharmacokinetic parameters of Vorinostat versus a therapeutically intended deuterated version. However, based on the known metabolic pathways of Vorinostat, we can hypothesize the potential impact of deuteration.

Vorinostat Metabolism

Vorinostat undergoes two main metabolic transformations:

-

Glucuronidation: The hydroxyl group of the hydroxamic acid moiety is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Hydrolysis and Beta-Oxidation: The hydroxamic acid is hydrolyzed to a carboxylic acid, which can then undergo further metabolism via beta-oxidation.

Deuteration of the phenyl ring, as in this compound, is unlikely to significantly affect these primary metabolic pathways as they do not involve the cleavage of C-H bonds on the phenyl ring. To achieve a therapeutic benefit through the kinetic isotope effect, deuterium would need to be strategically placed at a position where C-H bond cleavage is a rate-limiting step in metabolism.

In Vitro Metabolic Stability of Vorinostat

Studies have shown that the in vitro stability of Vorinostat varies across species.

| Species | In Vitro Half-life in Plasma (minutes) |

| Human | 75 |

| Rat | 86 |

| Porcine | 87 |

| Mouse | 115 |

Note: This data is for unlabeled Vorinostat. Comparative data for a therapeutically designed deuterated Vorinostat is not currently available in the public domain.

Vorinostat's Impact on Cellular Signaling Pathways

Vorinostat's mechanism of action as an HDAC inhibitor leads to downstream effects on various signaling pathways that are crucial for cell proliferation, survival, and apoptosis. Understanding these pathways is essential for elucidating its anticancer effects.

T-Cell Receptor (TCR) Signaling Pathway

In cutaneous T-cell lymphoma, Vorinostat has been shown to interfere with the T-cell receptor signaling pathway. It can inhibit the phosphorylation of key signaling molecules like ZAP70 and its downstream target AKT, thereby impeding the signal transduction that promotes cell survival and proliferation.[1]

Figure 2: Vorinostat's inhibitory effect on the T-Cell Receptor (TCR) signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a critical pathway that regulates cell growth, differentiation, and apoptosis. Vorinostat can modulate this pathway, often leading to the activation of pro-apoptotic members of the MAPK family while inhibiting those involved in stress response and survival.[1]

Figure 3: Modulation of the MAPK signaling pathway by Vorinostat.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in immunity and cell growth. Vorinostat has been shown to modulate the JAK-STAT pathway, leading to the suppression of certain STAT proteins and the enhanced expression of others, ultimately contributing to its anti-tumor effects.[1]

Figure 4: Vorinostat's influence on the JAK-STAT signaling pathway.

Insulin-like Growth Factor (IGF-IR) Signaling Pathway

Vorinostat has also been found to interact with the insulin-like growth factor receptor (IGF-IR) signaling pathway. It can enhance the phosphorylation of IGF-IR and modulate downstream effectors, ultimately leading to apoptosis and reduced cell proliferation in certain cancers.

Figure 5: Interaction of Vorinostat with the IGF-IR signaling pathway.

Conclusion

The primary and established purpose of deuterium labeling in this compound is its use as a highly reliable internal standard for the precise quantification of Vorinostat in complex biological samples. This application is crucial for pharmacokinetic and pharmacodynamic studies in both preclinical and clinical settings.

While the therapeutic potential of deuterating Vorinostat to improve its metabolic stability and pharmacokinetic profile is theoretically plausible due to the kinetic isotope effect, there is currently a lack of direct comparative data to substantiate this. Future research, involving strategic deuteration at metabolically labile sites and subsequent in vivo studies, would be necessary to explore this possibility.

Vorinostat's anticancer activity is underpinned by its ability to modulate multiple critical signaling pathways, including the TCR, MAPK, JAK-STAT, and IGF-IR pathways. A thorough understanding of these molecular interactions is vital for optimizing its therapeutic use and for the development of novel combination therapies.

References

A Comprehensive Technical Guide to the Physical and Chemical Distinctions Between Vorinostat and Vorinostat-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorinostat, a potent histone deacetylase (HDAC) inhibitor, is a cornerstone in the epigenetic treatment of cancers, most notably cutaneous T-cell lymphoma. Its deuterated analog, Vorinostat-d5, serves as a critical tool in analytical and pharmacokinetic studies. This technical guide provides an in-depth exploration of the physical and chemical differences between these two compounds. While their fundamental chemical structures are nearly identical, the substitution of five hydrogen atoms with deuterium in this compound imparts subtle yet significant alterations to its physicochemical properties. This document outlines these differences through tabulated quantitative data, details the experimental protocols for their differentiation and analysis, and visualizes the key signaling pathways influenced by Vorinostat's mechanism of action.

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), functions by inhibiting class I and II HDACs, leading to hyperacetylation of histones and other proteins. This modulation of chromatin structure and protein function results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound is a stable isotope-labeled version of Vorinostat where five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring accurate quantification of Vorinostat in complex biological matrices. Understanding the nuanced physical and chemical differences between the parent drug and its deuterated counterpart is essential for researchers in drug development and analytical sciences.

Physical and Chemical Properties: A Comparative Analysis

The primary distinction between Vorinostat and this compound lies in the isotopic substitution of deuterium for protium (¹H). While this change does not alter the chemical reactivity in most non-enzymatic contexts, it does result in a measurable difference in molecular weight and can subtly influence other physical properties.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Vorinostat and this compound.

| Property | Vorinostat | This compound | Reference(s) |

| Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₄H₁₅D₅N₂O₃ | [][2] |

| Molecular Weight | 264.32 g/mol | 269.35 g/mol | [] |

| Melting Point | 161-162°C | 159-162°C | [][3] |

| Appearance | White to off-white crystalline solid | White Solid | [][3] |

| Solubility | Slightly soluble in water, alcohol, isopropanol, and acetone. Completely soluble in DMSO. | Soluble in Acetonitrile, DMSO, Methanol. | [][3] |

| pKa | ~9 | Not explicitly reported, but expected to be very similar to Vorinostat. | [4] |

The Kinetic Isotope Effect (KIE)

A significant chemical difference arising from deuteration is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. This can lead to a slower rate of reaction for processes that involve the cleavage of a C-H bond at a deuterated position. In the context of drug metabolism, if the deuterated site is a target for enzymatic modification (e.g., by cytochrome P450 enzymes), the metabolism of the deuterated compound may be slower.[5][6][7][8] This can potentially lead to a longer half-life and increased systemic exposure of the drug. For Vorinostat, metabolism primarily involves glucuronidation and hydrolysis, with less than 1% excreted unchanged in urine.[9] While the deuteration in this compound is on the phenyl ring, which is not the primary site of metabolism, any metabolic processes involving this ring could be affected by the KIE.

Experimental Protocols for Differentiation and Analysis

Several analytical techniques can be employed to distinguish between Vorinostat and this compound and to quantify Vorinostat in biological samples using its deuterated analog as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for differentiating between Vorinostat and this compound due to their mass difference of approximately 5 Da.

Experimental Workflow: LC-MS/MS for Vorinostat Quantification

Caption: Workflow for LC-MS/MS quantification of Vorinostat.

Methodology:

-

Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., serum, plasma) as an internal standard. Proteins are then precipitated using a solvent like acetonitrile. After centrifugation, the supernatant is collected.[10][11][12][13]

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system, typically with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with 0.5% acetic acid) is used to separate Vorinostat and this compound from other matrix components.[10][11] Due to their similar physicochemical properties, they will have very similar retention times.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in selected reaction monitoring (SRM) mode to detect specific precursor-to-product ion transitions for both Vorinostat and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR can distinguish between the two compounds due to the absence of signals from the deuterated phenyl ring in this compound, ²H NMR would show a signal for the deuterium atoms in this compound. ¹³C NMR would show subtle differences in the chemical shifts of the carbons attached to deuterium due to the isotopic effect.

Mechanism of Action and Signaling Pathways

Vorinostat exerts its anticancer effects by inhibiting HDACs, which leads to the modulation of various signaling pathways that control cell proliferation, survival, and apoptosis.

Histone Deacetylase (HDAC) Inhibition

Vorinostat binds to the zinc-containing active site of HDACs, preventing them from deacetylating their target proteins.

Experimental Workflow: Fluorometric HDAC Inhibition Assay

Caption: Workflow for a fluorometric HDAC inhibition assay.

Methodology:

-

Reaction Setup: An HDAC enzyme source (e.g., HeLa nuclear extract) is incubated with the test compound (Vorinostat or this compound) at various concentrations.[14][15][16][17]

-

Enzymatic Reaction: A fluorogenic HDAC substrate is added, and the mixture is incubated to allow for deacetylation.

-

Signal Development: A developer solution is added, which specifically acts on the deacetylated substrate to release a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader. The degree of inhibition is determined by comparing the fluorescence signal in the presence of the inhibitor to that of a control without the inhibitor.

PI3K/Akt/mTOR Signaling Pathway

Vorinostat has been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[18][19][20][21][22]

Caption: Vorinostat's inhibitory effect on the PI3K/Akt/mTOR pathway.

Vorinostat can inhibit the activity of key components of this pathway, such as PI3K and Akt, leading to decreased cell proliferation and survival.[18]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation that is affected by Vorinostat.[23][24][25][26][27]

Caption: Vorinostat's inhibition of the MAPK/ERK signaling pathway.

Studies have shown that Vorinostat can inhibit the phosphorylation of ERK, a key downstream effector in this pathway, thereby suppressing signals that promote cell proliferation.[23][24]

Conclusion

Vorinostat and this compound are chemically very similar, with the key difference being the isotopic substitution of deuterium for hydrogen on the phenyl ring of this compound. This substitution results in a higher molecular weight and can potentially influence the rate of metabolism through the kinetic isotope effect. These differences are leveraged in analytical methodologies, where this compound serves as an invaluable internal standard for the accurate quantification of Vorinostat. The biological activity of both compounds as HDAC inhibitors is expected to be nearly identical, and they both exert their therapeutic effects by modulating critical cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This guide provides a foundational understanding of the key distinctions and analytical considerations for researchers working with these important molecules.

References

- 2. caymanchem.com [caymanchem.com]

- 3. Vorinostat CAS#: 149647-78-9 [m.chemicalbook.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. abcam.co.jp [abcam.co.jp]

- 15. apexbt.com [apexbt.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 18. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Vorinostat, a HDAC inhibitor, showed anti-osteoarthritic activities through inhibition of iNOS and MMP expression, p38 and ERK phosphorylation and blocking NF-κB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. scilit.com [scilit.com]

A Technical Guide to High-Purity Vorinostat-d5 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity deuterated Vorinostat (Vorinostat-d5), a critical tool for researchers in oncology, neurology, and other therapeutic areas. This document details commercial suppliers, analytical methodologies for purity assessment, and the key signaling pathways influenced by this potent histone deacetylase (HDAC) inhibitor.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is paramount for accurate and reproducible experimental results. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent compound, allowing for precise quantification by mass spectrometry. Several commercial suppliers offer this compound, with purity specifications being a key differentiator. The following table summarizes the offerings from prominent suppliers.

| Supplier | Stated Purity | Isotopic Purity | Catalog Number (Example) |

| MedchemExpress | 99.0%[1] | Not specified | HY-115412[1] |

| Cayman Chemical | ≥98% | ≥99% deuterated forms (d1-d5) | 11793 |

| BOC Sciences | 98% by HPLC | 98% atom D | 1132749-48-4 |

| Alsachim | Chemical Purity: >98% | Isotopic Enrichment: >99% | C-2395 |

| Toronto Research Chemicals | 98% | Not specified | S685202 |

Experimental Protocols for Purity and Identity Assessment

Ensuring the purity and identity of this compound is crucial for its application in sensitive analytical assays. The following sections outline the principal analytical techniques and provide representative experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the deuterated compound from any non-deuterated Vorinostat and other synthesis-related impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV detector, and the purity is determined by comparing the peak area of this compound to the total area of all detected peaks.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

Chromatographic Conditions (Representative):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 242 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve this compound in methanol or DMSO to a final concentration of 1 mg/mL.

Data Analysis: The percentage purity is calculated using the area normalization method:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and determining its isotopic enrichment.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the expected molecular weight will be higher than that of non-deuterated Vorinostat due to the presence of deuterium atoms.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometer (LC-MS) or a standalone mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Experimental Parameters (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 100-500

-

Sample Preparation: The sample is typically diluted in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water with a small amount of formic acid.

Data Analysis:

-

Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound (expected m/z ≈ 270.2).

-

Isotopic Enrichment: The relative intensities of the peaks corresponding to this compound and any residual non-deuterated Vorinostat (expected m/z ≈ 265.2) can be used to estimate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. In ¹H NMR of this compound, the signals corresponding to the deuterated positions on the phenyl ring will be absent or significantly reduced in intensity.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters (Representative):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

-

Nuclei: ¹H and ¹³C

-

Data Analysis: The ¹H NMR spectrum is compared to that of a non-deuterated Vorinostat reference standard. The absence of signals in the aromatic region confirms the deuteration of the phenyl ring. The ¹³C NMR spectrum can also be used to confirm the overall carbon skeleton.

Synthesis of this compound: A Representative Workflow

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general synthetic route can be outlined based on known chemical transformations for the synthesis of Vorinostat and other deuterated compounds. The key step is the introduction of the deuterium label, which is typically achieved by using a deuterated starting material.

A plausible synthetic approach involves the acylation of aniline-d5 with a derivative of suberic acid.

Mechanism of Action and Key Signaling Pathways

Vorinostat is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple histone deacetylase enzymes.[2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a crucial role in regulating gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes involved in various cellular processes.[3][4]

The anti-cancer effects of Vorinostat are mediated through its influence on several key signaling pathways:

-

Cell Cycle Arrest and Apoptosis: Vorinostat can induce cell cycle arrest, primarily at the G1 and G2/M phases, by upregulating the expression of cell cycle inhibitors like p21.[5] It also promotes apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[6][7]

-

Modulation of Receptor Tyrosine Kinase (RTK) Signaling: Vorinostat has been shown to interfere with signaling pathways downstream of receptor tyrosine kinases, such as the Insulin-like Growth Factor Receptor (IGF-IR) and Epidermal Growth Factor Receptor (EGFR).[5][8]

-

Interference with T-Cell Receptor (TCR) Signaling: In the context of cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to modify the signaling of the T-cell receptor.[6][7]

-

Inhibition of Angiogenesis: Vorinostat can suppress the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[4]

-

Modulation of the mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and proliferation, can be dampened by Vorinostat.[9]

-

Suppression of Hypoxia Signaling: Vorinostat can inhibit the hypoxia signaling pathway, which is often activated in the tumor microenvironment and promotes tumor survival and progression.[10]

The following diagram illustrates the central role of HDAC inhibition by Vorinostat and its impact on downstream signaling pathways, ultimately leading to anti-tumor effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 5. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 8. researchgate.net [researchgate.net]

- 9. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Purification of Deuterated Vorinostat

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA). The introduction of deuterium into the Vorinostat molecule can offer advantages in pharmacokinetic and metabolic profiling, making it a valuable tool in drug development and research.[1][2][3] This document outlines a plausible synthetic route, detailed purification protocols, and the relevant biological pathways associated with Vorinostat's mechanism of action.

Synthesis of Deuterated Vorinostat (Vorinostat-d5)

The synthesis of deuterated Vorinostat, specifically N¹-hydroxy-N⁸-(phenyl-d5)octanediamide (this compound), can be achieved by adapting established methods for the synthesis of non-deuterated Vorinostat.[4][5] The primary modification involves the use of a deuterated starting material, aniline-d5, in place of aniline.

Experimental Workflow: Synthesis of this compound

Caption: A schematic overview of the synthesis, purification, and analysis of deuterated Vorinostat.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol is adapted from a high-yield synthesis method for non-deuterated Vorinostat.[6]

Step 1: Synthesis of N-(phenyl-d5)-octanedioic acid monoamide (Suberanilic Acid-d5)

-

To a solution of suberic acid (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add aniline-d5 (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Suberanilic Acid-d5.

Step 2: Synthesis of N¹-hydroxy-N⁸-(phenyl-d5)octanediamide (this compound)

-

Dissolve Suberanilic Acid-d5 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a coupling agent, such as EDC (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base, such as triethylamine (1.5 equivalents), in DMF.

-

Add the hydroxylamine solution to the activated Suberanilic Acid-d5 solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of Deuterated Vorinostat

Purification of the crude deuterated Vorinostat is crucial to remove unreacted starting materials, reagents, and byproducts. A combination of crystallization and High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.

Experimental Protocol: Purification

Crystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of methanol and water or ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain purified this compound.

High-Performance Liquid Chromatography (HPLC):

For higher purity, preparative reverse-phase HPLC can be employed.

-

Dissolve the crystallized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution onto a C18 preparative HPLC column.

-

Elute the compound using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Monitor the elution at a suitable wavelength (e.g., 240 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the final purified this compound as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of deuterated Vorinostat.

Table 1: Synthesis Data for Deuterated Vorinostat (this compound)

| Parameter | Expected Value | Reference |

| Starting Material | Aniline-d5 (Isotopic Purity: ≥98%) | Commercial Suppliers |

| Molecular Formula | C₁₄H₁₅D₅N₂O₃ | [7] |

| Molecular Weight | 269.36 g/mol | [7] |

| Theoretical Yield | Dependent on starting material quantities | - |

| Expected Crude Yield | 70-80% | [6] |

Table 2: Purification and Characterization Data for Deuterated Vorinostat (this compound)

| Parameter | Method | Expected Result | Reference |

| Purity (Post-Crystallization) | HPLC | >95% | - |

| Purity (Post-HPLC) | HPLC | >99% | - |

| Isotopic Enrichment | Mass Spectrometry | ≥98% | [7] |

| ¹H NMR (in DMSO-d₆) | NMR Spectroscopy | Absence of aromatic proton signals | - |

| Mass (m/z) | ESI-MS | [M+H]⁺ ≈ 270.39 | - |

Signaling Pathways Affected by Vorinostat

Vorinostat, as a histone deacetylase (HDAC) inhibitor, modulates gene expression and affects multiple signaling pathways involved in cell cycle regulation, apoptosis, and cell proliferation.[8][9][10][11][12][13]

Vorinostat's Interaction with the IGF-IR Signaling Pathway

Caption: Vorinostat modulates the IGF-IR signaling pathway, leading to cell growth inhibition and apoptosis.[8][9]

General Mechanism of HDAC Inhibition by Vorinostat

Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation and altered gene expression.[11][14]

Vorinostat's Influence on T-Cell Receptor Signaling

Caption: Vorinostat interferes with T-cell receptor signaling by inhibiting the phosphorylation of key kinases.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Histone Deacetylase Inhibitor Vorinostat-Loaded Poly D, L-Lactide-co-Glycolide Polymeric Nanoparticles by Nanoprecipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nacalai.com [nacalai.com]

- 4. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suberoylanilide hydroxamic acid, a potent histone deacetylase inhibitor; its X-ray crystal structure and solid state and solution studies of its Zn(II), Ni(II), Cu(II) and Fe(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Analysis of Vorinostat Analogues as Potential Anti-tumor Agents Targeting Human Histone Deacetylases: an Epigenetic Treatment Stratagem for Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. EP2349985A2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 10. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Isotopic Purity: A Technical Guide for Vorinostat-d5 in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone for achieving accurate and reliable data. Vorinostat-d5, the deuterated analog of the histone deacetylase (HDAC) inhibitor Vorinostat, serves as a critical tool for the precise quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a comprehensive overview of regulatory expectations, experimental protocols for purity assessment, and the potential impact of isotopic impurities on bioanalytical data integrity.

The Imperative of Isotopic Purity in Bioanalytical Assays

The fundamental principle behind using a SIL-IS like this compound is its near-identical physicochemical properties to the analyte, Vorinostat. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for variability in these processes.[1][2] However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), in the this compound reference material can compromise this core function and lead to inaccurate quantification.[3][4]

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS in bioanalytical methods.[5] The harmonized ICH M10 guideline on bioanalytical method validation underscores the importance of evaluating the potential influence of any unlabeled analyte present in the SIL-IS.[1] A key recommendation is that the contribution of the internal standard to the analyte signal should not exceed 20% of the lower limit of quantification (LLOQ).[1] While a specific numerical mandate for the isotopic purity of this compound is not explicitly defined, the industry standard and general expectation is for high isotopic enrichment, typically greater than 98%.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and acceptance criteria related to the isotopic purity of this compound for bioanalysis.

| Parameter | Recommended Specification | Regulatory Guideline/Reference |

| Isotopic Enrichment | >98% (for the d5 species) | Industry Best Practice[6][7] |

| Unlabeled Analyte (d0) Contribution | ≤ 20% of the LLOQ response | ICH M10 Guideline[1] |

| Analyte Contribution to Internal Standard Signal | ≤ 5% of the Internal Standard response | ICH M10 Guideline[1] |

Table 1: Recommended Isotopic Purity Specifications for this compound

| Validation Parameter | Acceptance Criteria |

| Accuracy | Mean concentration within ±15% of nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |

| Matrix Effect | CV of the IS-normalized matrix factor across different lots of matrix should be ≤15% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability samples within ±15% of nominal concentration |

Table 2: General Bioanalytical Method Validation Acceptance Criteria

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry

Objective: To determine the isotopic distribution and calculate the isotopic purity of a this compound reference standard.

Methodology:

-

Sample Preparation: Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion or LC-MS analysis.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of resolving the different isotopologues of Vorinostat.

-

Mass Spectrometry Analysis:

-

Infuse the sample directly or inject it onto an LC column for separation from any potential impurities.

-

Acquire full-scan mass spectra in the appropriate mass range to encompass the molecular ions of Vorinostat and this compound.

-

Ensure sufficient resolution to baseline separate the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5).[8]

-

-

Data Analysis:

-

Extract the ion chromatograms (EICs) for each isotopologue.

-

Integrate the peak areas for each EIC.

-

Correct the observed peak areas for the natural isotopic abundance of elements (e.g., ¹³C, ¹⁵N, ¹⁸O) in the molecule. This can be done using specialized software or manual calculations based on the elemental formula of Vorinostat.[8][9]

-

Calculate the isotopic purity as the percentage of the corrected peak area of the desired isotopologue (d5) relative to the sum of the corrected peak areas of all isotopologues.

-

Protocol 2: Assessment of Deuterium Label Stability (Back-Exchange)

Objective: To evaluate the stability of the deuterium labels on this compound under conditions mimicking the bioanalytical workflow.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the biological matrix (e.g., human plasma).

-

Prepare a control sample of this compound in a non-aqueous solvent.

-

-

Incubation: Incubate the samples under various conditions that may be encountered during sample handling and analysis:

-

Room temperature for a duration representative of sample processing time.

-

Elevated temperature (e.g., 37°C) for a period to accelerate potential exchange.

-

Different pH conditions if relevant to the extraction procedure.

-

-

Sample Processing: Extract this compound from the biological matrix using the established bioanalytical method.

-

Mass Spectrometry Analysis:

-

Analyze the extracted samples and the control sample using a high-resolution mass spectrometer.

-

Acquire full-scan mass spectra and determine the isotopic distribution as described in Protocol 1.

-

-

Data Analysis:

-

Compare the isotopic distribution of the incubated samples to that of the control sample.

-

A significant increase in the abundance of lower deuterated species (e.g., d4, d3) in the incubated samples would indicate back-exchange of the deuterium labels.[10][11][12] The labeling position on the phenyl ring of this compound is generally stable and less prone to back-exchange compared to labels on heteroatoms or acidic carbons.

-

Visualizations

Caption: Vorinostat's Mechanism of Action via HDAC Inhibition.

Caption: Bioanalytical Method Workflow Using this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability and accuracy of bioanalytical data. Adherence to the principles of high isotopic enrichment and thorough validation of the analytical method are paramount for regulatory compliance and the generation of robust pharmacokinetic and toxicokinetic data. By implementing the detailed experimental protocols and understanding the underlying regulatory expectations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical results and contribute to the successful development of new therapeutics.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. scispace.com [scispace.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Purchase [D5]-Vorinostat [nucleosyn.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Vorinostat in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of Vorinostat (suberoylanilide hydroxamic acid, SAHA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Vorinostat-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using electrospray ionization in positive mode with selected reaction monitoring (SRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vorinostat.

Introduction

Vorinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1][2] Accurate measurement of Vorinostat concentrations in plasma is crucial for understanding its pharmacokinetics and for optimizing patient therapy. This application note describes a validated LC-MS/MS method for the reliable quantification of Vorinostat in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Vorinostat analytical standard

-

This compound (Internal Standard)[3]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

Several methods can be employed for the extraction of Vorinostat from plasma, including protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][4] Protein precipitation is a simple and rapid method.

Protein Precipitation Protocol:

-

To 100 µL of human plasma sample, standard, or quality control sample, add 50 µL of this compound internal standard working solution.

-

Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins.[5][6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 4 minutes at room temperature.[7]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[7]

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water:formic acid, 10:90:0.1, v/v/v).[7]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: BDS Hypersil C18 (3 µm, 100 mm x 3 mm) or equivalent[8]

-

Mobile Phase: A gradient mobile phase of 0.5% acetic acid in acetonitrile and water is often used.[8] An isocratic mobile phase consisting of acetonitrile, water, and formic acid (30:70:0.1, v/v/v) has also been reported.[5][6]

-

Injection Volume: 3 µL[7]

-

Column Temperature: 40°C[9]

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][8]

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

SRM Transitions (example):

-

Vorinostat: m/z (Q1) -> m/z (Q3)

-

This compound: m/z (Q1) -> m/z (Q3)

-

Results and Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over a clinically relevant concentration range. The lower limit of quantitation (LLOQ) is sufficient for pharmacokinetic studies.

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method are within acceptable limits as per regulatory guidelines.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method, with data compiled from various published protocols.

| Parameter | Value | Reference |

| Calibration Curve Range | 11.0 - 1100 ng/mL | [1] |

| Lower Limit of Quantitation (LLOQ) | 3.0 ng/mL | [8] |

| Intra-day Precision (%CV) | 3.2% to 6.1% | [1] |

| Inter-day Precision (%CV) | 3.2% to 6.1% | [1] |

| Intra-day Accuracy (%Bias) | -6.7% to +3.8% | [1] |

| Inter-day Accuracy (%Bias) | -6.7% to +3.8% | [1] |

| Extraction Recovery | 88.6% to 114.4% | [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for Vorinostat quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and accurate means for quantifying Vorinostat in human plasma. The use of a deuterated internal standard, this compound, ensures data integrity. This protocol is well-suited for applications in clinical and pharmaceutical research.

References

- 1. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Vorinostat-d5 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins, which in turn modulates gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Preclinical pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Vorinostat, thereby guiding clinical trial design.

To ensure the accuracy and reliability of these studies, a stable isotope-labeled internal standard is essential for quantitative bioanalysis. Vorinostat-d5, a deuterated analog of Vorinostat, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its chemical and physical properties are nearly identical to Vorinostat, but it is distinguishable by its mass, allowing for precise correction of variability during sample preparation and analysis.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical pharmacokinetic studies of Vorinostat.

Mechanism of Action: Vorinostat Signaling Pathways

Vorinostat's primary mechanism of action is the inhibition of Class I and II histone deacetylases (HDACs).[4] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[2] Beyond this epigenetic regulation, Vorinostat has been shown to interact with and modulate key cellular signaling pathways implicated in cancer progression.

Caption: Vorinostat's mechanism of action and its influence on key signaling pathways.

Preclinical Pharmacokinetic Data of Vorinostat

The following tables summarize representative pharmacokinetic parameters of Vorinostat from preclinical studies in rats. These values can vary depending on the specific strain, sex, and formulation used.

Table 1: Pharmacokinetic Parameters of Vorinostat in Rats Following Intravenous (IV) Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 10 | 7,500 ± 1,200 | 0.08 | 3,500 ± 600 | 1.2 ± 0.2 | [5] |

| 2 | - | - | - | 0.15 | [6] |

Table 2: Pharmacokinetic Parameters of Vorinostat in Rats Following Oral (PO) Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| 50 | 1,200 ± 300 | 1.0 | 4,200 ± 800 | 2.1 ± 0.4 | ~11 | [5][6] |

| 16.8 | 41.7 | - | - | - | - | [6] |

Experimental Protocols

Preclinical Dosing and Sample Collection Workflow

A typical workflow for a preclinical pharmacokinetic study of Vorinostat is outlined below.

Caption: A generalized workflow for a preclinical pharmacokinetic study of Vorinostat.

Protocol for Oral Administration of Vorinostat in Mice

This protocol is adapted for the oral administration of Vorinostat to mice, a common preclinical model.

Materials:

-

Vorinostat

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Dose Preparation:

-

Calculate the required amount of Vorinostat based on the desired dose and the body weight of the mice.

-

Prepare a homogenous suspension of Vorinostat in the chosen vehicle. Ensure thorough mixing before each administration.

-

-

Animal Handling and Dosing:

-